
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-72222, is a synthetic compound used in scientific research for its potential applications in the field of pharmacology. This molecule is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel that is activated by serotonin. By blocking the activity of this receptor, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can prevent the onset of nausea and vomiting. This molecule has been shown to have high affinity for the 5-HT3 receptor, with a dissociation constant (Kd) of 0.3 nM.
Biochemical and Physiological Effects
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects, including the inhibition of serotonin-induced ion currents in 5-HT3 receptor-expressing cells, the prevention of nausea and vomiting induced by chemotherapy drugs, and the reduction of anxiety and depression-like behaviors in animal models. This molecule has also been shown to have minimal effects on other serotonin receptor subtypes, indicating its selectivity for the 5-HT3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT3 receptor, which allows for specific targeting of this receptor subtype. This molecule is also relatively stable and easy to synthesize, making it a convenient tool for pharmacological studies. However, one limitation of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects, as it may interact with other receptors or ion channels at high concentrations.
Orientations Futures
There are several future directions for the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in scientific research, including the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting, the investigation of the role of the 5-HT3 receptor in other physiological processes, and the identification of new targets for 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-based drug design. Additionally, the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs or therapies may provide new insights into the mechanisms underlying nausea and vomiting and lead to the development of more effective treatments.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-aminoindole, followed by reduction with sodium borohydride and purification through column chromatography. The final product is obtained as a white solid with a melting point of 176-179°C.
Applications De Recherche Scientifique
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been used in various scientific studies to investigate the role of the serotonin 5-HT3 receptor in the regulation of nausea and vomiting. This molecule has been shown to be a potent and selective antagonist of the 5-HT3 receptor, with minimal effects on other serotonin receptor subtypes. 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been used in studies of the pharmacokinetics and pharmacodynamics of 5-HT3 receptor antagonists, as well as in the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting.
Propriétés
Nom du produit |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Formule moléculaire |
C17H19NO3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-11-17(13(2)10-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
Clé InChI |
NNCHCPFHSVKHOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



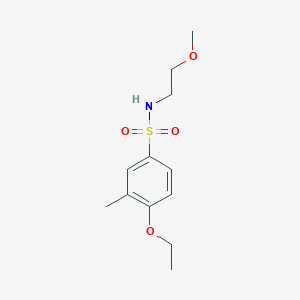


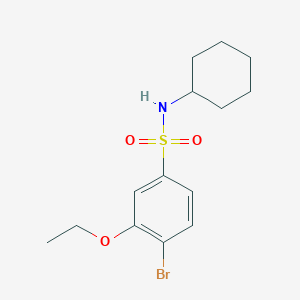

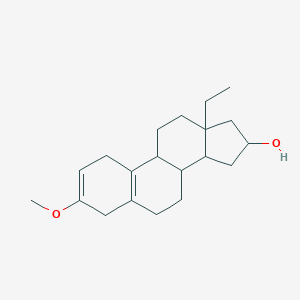
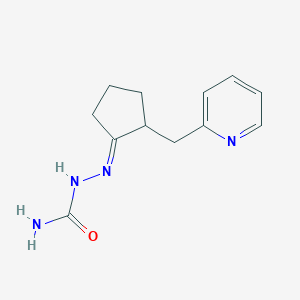

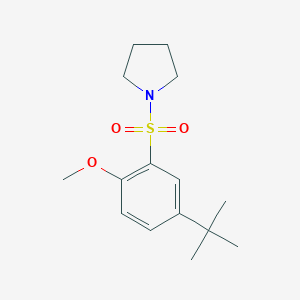
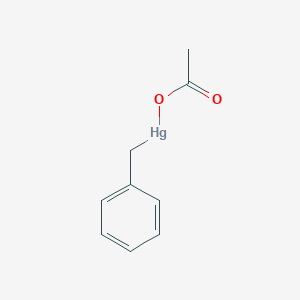
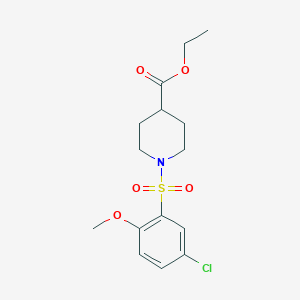
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)